ethyl 2-diazo-2-nitroacetate
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Overview
Description
Ethyl 2-diazo-2-nitroacetate is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) and a nitro group (-NO2) attached to an ethyl ester. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbenes and cyclopropanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-diazo-2-nitroacetate can be synthesized through a catalytic [1+2]-cycloaddition reaction. The process involves the reaction of this compound with an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method involves the reaction of ethyl nitroacetate with substituted benzenes in polyphosphoric acid at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods are preferred due to their ability to handle hazardous reagents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-diazo-2-nitroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Chemoselective reduction of the nitro and cyano groups is a common reaction involving this compound.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reduction is typically carried out using catalytic hydrogenation or other reducing agents.
Substitution: Substitution reactions often involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carbenes, cyclopropanes, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Ethyl 2-diazo-2-nitroacetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: This compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-diazo-2-nitroacetate involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, including cyclopropanation and insertion into C-H and X-H bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Ethyl 2-diazo-2-nitroacetate can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the nitro group, which imparts different reactivity and stability characteristics . Similar compounds include:
Ethyl diazoacetate: Used in similar synthetic applications but lacks the nitro group.
Diazomethane: A simpler diazo compound used for methylation reactions.
This compound stands out due to its ability to form more complex and diverse products through its unique reactivity profile .
Properties
IUPAC Name |
ethyl 2-diazo-2-nitroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGPIIPDMTGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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